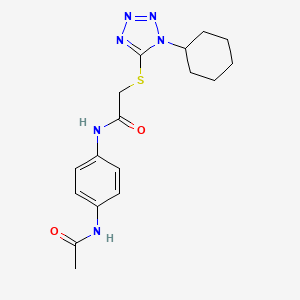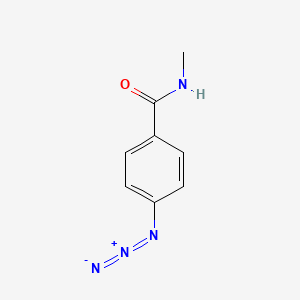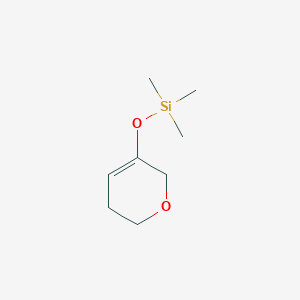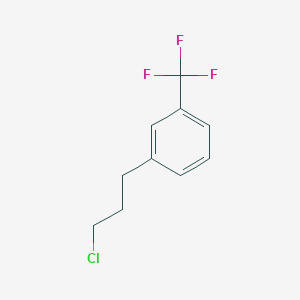
1-(3-Chloropropyl)-3-(trifluoromethyl)benzene
Übersicht
Beschreibung
1-(3-Chloropropyl)-3-(trifluoromethyl)benzene (CPTFMB) is an organic compound with a wide range of industrial and laboratory applications. It is a versatile chemical that is used in the synthesis of other compounds, as a solvent, and in a variety of scientific research applications. CPTFMB is a colorless, odorless, and non-volatile liquid with a boiling point of 112°C and a melting point of -82°C. It is highly soluble in most organic solvents, including ethanol and water.
Wissenschaftliche Forschungsanwendungen
Catalyst in Trifluoromethylation
1-(3-Chloropropyl)-3-(trifluoromethyl)benzene plays a role in the field of catalysis. For example, Mejía and Togni (2012) demonstrated its use in the trifluoromethylation of various aromatic and heteroaromatic compounds, employing methyltrioxorhenium as a catalyst. This process, carried out in chloroform at 70°C, showed the involvement of radical species and yielded products with up to 77% efficiency (Mejía & Togni, 2012).
Role in Deprotonation and Site Selectivity
The compound is involved in deprotonation and regioselective reactions. Mongin, Desponds, and Schlosser (1996) observed that chloro(trifluoromethyl)benzenes underwent deprotonation adjacent to a single halogen substituent when treated with alkyllithiums. This finding highlights its potential for achieving optional site selectivities in chemical reactions (Mongin, Desponds, & Schlosser, 1996).
In Synthesis of 4,4′-(Arylmethylene)bis(1H-pyrazol-5-ol) Derivatives
Karimi-Jaberi et al. (2012) utilized a compound related to this compound in the synthesis of 4,4′-(arylmethylene)bis(1H-pyrazol-5-ols). They used 1,3,5-Tris(hydrogensulfato) benzene as a catalyst for this synthesis, which offered advantages like excellent yields and eco-friendly reaction conditions (Karimi-Jaberi, Pooladian, Moradi, & Ghasemi, 2012).
In Organic Synthesis and Compound Formation
Matsuda and Shinohara (1978) studied the reactions of 1-X-2-chloropropanes with benzene, where the compound played a key role. The study provided insights into the formation of various organic compounds, highlighting its importance in organic synthesis (Matsuda & Shinohara, 1978).
In the Optimization of Isocyanate Synthesis
Dong Jianxun and colleagues (2018) investigated the synthesis of 1,3-Bis(isocyanatomethyl)benzene, which is related to this compound. This research aimed at a non-phosgene green synthesis process, contributing to the field of environmentally friendly chemical processes (Dong Jianxun, Zheng, Li, Zhang, & Feng, 2018).
Eigenschaften
IUPAC Name |
1-(3-chloropropyl)-3-(trifluoromethyl)benzene | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10ClF3/c11-6-2-4-8-3-1-5-9(7-8)10(12,13)14/h1,3,5,7H,2,4,6H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZEDVMJISOHNIAU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)C(F)(F)F)CCCCl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10ClF3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.63 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



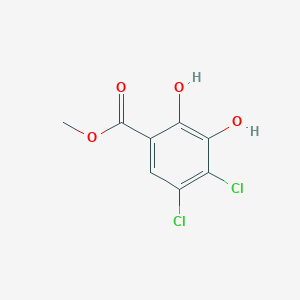

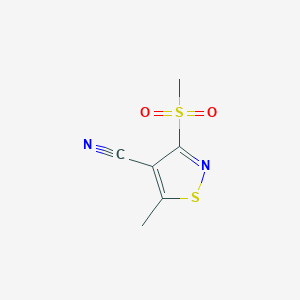

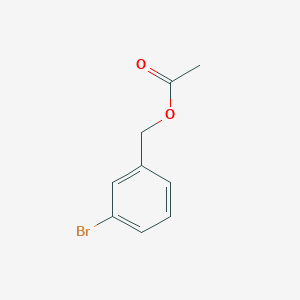
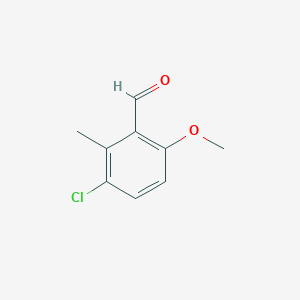
![2-[[4-[4-[(2-Carboxybenzoyl)amino]phenoxy]phenyl]carbamoyl]benzoic acid](/img/structure/B3156172.png)
![4-[(1,3-Benzothiazol-2-ylthio)methyl]benzoic acid](/img/structure/B3156175.png)
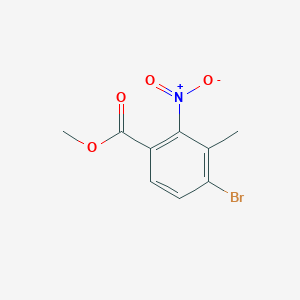
![Dichloro[(S)-(-)-2,2',6,6'-tetramethoxy-4,4'-bis(di(3,5-xylyl)phosphino)-3,3'-bipyridine][(1S,2S)-(-)-1,2-diphenylethylenediamine]ruthenium(II), min. 95%](/img/structure/B3156185.png)
